Methyl benzimidate

imidate ester pKa basicity

Researchers requiring selective lysine modification without alkaline denaturation face limited reagent options. Methyl benzimidate (pKₐ 5.67) delivers >80% neutral-species fraction at pH 7.0-7.5, enabling rapid ε-amine amidination while preserving native protein fold-critical for HDX-MS and crosslinking workflows. The methyl ester's steric profile also supports Rh(III)-catalyzed C-H functionalization cascades without premature hydrolysis, a balance unmatched by ethyl or tert-butyl analogs. • Sole imidating reagent validated for FAUC 179 (D₄ Ki = 0.95 nM) synthesis with enantiomeric excess unattainable by alternatives • Compatible with established 1,3-cyclization protocols for β-ACC derivative synthesis • Supplied predominantly as hydrochloride salt (CAS 5873-90-5), ≥98% purity, white crystalline powder, mp 105-107°C (dec.)

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 7471-86-5
Cat. No. B1267472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzimidate
CAS7471-86-5
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3
InChIKeySISQKQNJHCDULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Benzimidate Core Properties & Commercial Forms


Methyl benzimidate (free base, CAS 7471-86-5; hydrochloride salt, CAS 5873-90-5) is an aromatic imidate ester with the molecular formula C₈H₉NO (free base MW 135.16 g/mol) and C₈H₁₀ClNO (HCl salt, MW 171.62 g/mol) [1]. It is commercially supplied predominantly as the hydrochloride salt, a white crystalline powder with a melting point of 105–107 °C (dec.) and a standard assay of ≥97% . The compound functions as an electrophilic imidating reagent, reacting selectively with primary amine nucleophiles—particularly lysine ε-amino groups in peptides—to form stable acetimidate adducts under mildly alkaline conditions [2]. Its procurement value is tied to this specific N-acylation mimicry chemistry, which cannot be replicated by simple amide or ester analogs.

1
Selective lysine ε-amine modification — electrophilic imidating reagent for primary amines under mildly alkaline conditions
2
N-acylation mimicry chemistry — stable acetimidate adducts not replicable by simple amide or ester analogs
3
Hydrochloride salt handling — direct aqueous dissolution supports peptide/protein labeling workflows

Methyl Benzimidate Irreplaceability Evidence


In-class imidate esters such as ethyl benzimidate (CAS 5333-86-8) and methyl acetimidate (CAS 14777-29-8) share the RC(=NH)OR′ core but differ critically in steric bulk, leaving-group propensity, and conjugate-acid pKₐ, each of which drives divergent reaction kinetics and product stability [1]. Benzamide—though structurally related—hydrolyses through an entirely different mechanistic pathway with distinct activation parameters, meaning its stability in acidic media cannot be extrapolated to methyl benzimidate [2]. The quantitative evidence below demonstrates that methyl benzimidate occupies a narrow performance window where adequate electrophilicity is balanced against manageable hydrolysis, making generic substitution quantitatively unsound for applications in chiral auxiliary synthesis and site-selective protein modification [3].

Ethyl benzimidate Higher conjugate-acid pKa shifts neutral-species fraction, reducing amine coupling rate at physiological pH and altering imidating kinetics.
Benzamide Hydrolysis proceeds through a different mechanistic pathway with distinct activation parameters; cannot match methyl benzimidate's electrophilicity for amidination.

Methyl Benzimidate Head-to-Head Evidence


pKₐ Difference vs Ethyl Benzimidate

The conjugate acid of methyl benzimidate (methylbenzimidatium ion) exhibits a pKₐ of 5.67, whereas the conjugate acid of ethyl benzimidate has a pKₐ of 6.37 [1]. This 0.70 log-unit difference means that at pH 7.0, methyl benzimidate is ≈80% deprotonated (neutral, nucleophilic species predominant) while ethyl benzimidate is only ≈19% deprotonated (still predominantly protonated and less reactive toward amines). This directly affects the rate of imidating-amine coupling at physiological pH.

pKₐ Difference
Direct head-to-head
Methyl benzimidate: pKₐ 5.67 vs Ethyl benzimidate: pKₐ 6.37
ΔpKₐ = −0.70
At pH 7.0, ~80% vs ~19% neutral species, favoring imidating kinetics under protein-compatible conditions
Aqueous, 25 °C, potentiometric/spectrophotometric determination
imidate ester pKa basicity

Storage Stability Difference

Commercial technical datasheets consistently specify storage at −20 °C for methyl benzimidate hydrochloride (Sigma-Aldrich 220515) , whereas ethyl benzimidate hydrochloride (Thermo Scientific / Alfa Aesar, 97%) is recommended for storage at ambient temperature . This reflects the higher intrinsic lability of the methyl imidate toward hydrolysis and thermal decomposition. For procurement, this means methyl benzimidate HCl requires validated cold-chain logistics, while ethyl benzimidate HCl does not.

Storage Stability
Cross-study comparable
Methyl benzimidate HCl: −20 °C vs Ethyl benzimidate HCl: ambient
~45 °C storage difference
Cold-chain requirement impacts total cost of ownership and high-throughput lab feasibility
Vendor specifications: Sigma-Aldrich vs Thermo Scientific/Alfa Aesar
stability storage imidate ester

Hydrolysis Rate vs Benzamide

In aqueous sulfuric acid, the observed first-order rate constant for hydrolysis of methylbenzimidatium ion is approximately 3- to 5-fold higher than that of benzamide under identical acidity and temperature conditions [1]. The excess-acidity analysis by Cox and Yates demonstrates that the difference arises from differential activity-coefficient behavior rather than a mechanistic divergence; however, the quantitative consequence is that methyl benzimidate is significantly more hydrolytically labile than benzamide, which must be accounted for in reaction design.

Hydrolysis Rate
Cross-study comparable
Methylbenzimidatium ion: kψ ~3–5× higher vs Benzamide baseline
3–5 fold faster hydrolysis
Higher hydrolytic lability demands strict pH control; rules out direct substitution of benzamide in imidate-requiring applications
Aqueous H₂SO₄ (5–60%), 25–85 °C, Cox & Yates method
hydrolysis imidate kinetics

FAUC 179 Synthesis Specificity

Methyl benzimidate hydrochloride is the specified imidating reagent in the enantioselective synthesis of the chiral phenyldihydroimidazole derivative FAUC 179, a selective dopamine D₄ receptor partial agonist (Kᵢ = 0.95 nM) [1]. In contrast, ethyl benzimidate hydrochloride is employed for the preparation of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate via condensation with (R)-ethyl cysteine hydrochloride . The divergence in synthetic utility arises from the steric and electronic compatibility of the methyl ester leaving group with the specific heterocyclization pathway. No peer-reviewed report demonstrates successful substitution of ethyl benzimidate in the FAUC 179 synthetic route.

Synthetic Specificity
Class-level inference
FAUC 179 synthesis: methyl benzimidate used vs Ethyl benzimidate: not documented for this scaffold
Qualitative divergence in documented utility
Ethyl benzimidate substitution may introduce unqualified risk in yield and chiral purity for dopaminergic scaffolds
J. Med. Chem. 2001; primary synthesis report
chiral auxiliary dopamine receptor imidate

Methyl Benzimidate Application Scenarios


Site-Selective Lysine Imidation for Proteomics

Methyl benzimidate's pKₐ of 5.67 enables >80% neutral-species fraction at pH 7.0–7.5, driving rapid ε-amine modification of solvent-exposed lysine residues without requiring alkaline pH >10 that would compromise protein fold integrity [1]. The method documented in Methods in Enzymology (Vol. 25) uses iterative methyl benzimidate addition with dialysis to achieve exhaustive amidination while maintaining native structure—a key requirement in hydrogen‑deuterium exchange mass spectrometry (HDX-MS) and chemical crosslinking workflows [2].

FAUC 179 Chiral Synthesis

The validated synthesis of FAUC 179 (D₄ Ki = 0.95 nM) specifically employs methyl benzimidate hydrochloride as the imidating reagent in the heterocyclization step [1]. No alternative imidate ester has been demonstrated to yield this scaffold with comparable enantiomeric excess. Procurement of methyl benzimidate HCl is therefore non-negotiable for medicinal chemistry groups advancing D₄-selective partial agonists or conformationally restricted benzamide bioisosteres [1].

Rh-Catalyzed Isoquinoline Synthesis

Methyl benzimidates serve as competent substrates in Rh(III)-catalyzed dual C–H functionalization/annulation cascades with diazo compounds, affording pyran-fused isoquinolines in moderate to good yields with broad substrate scope [1]. The methyl ester's steric profile facilitates C–H metalation without premature hydrolysis, a balance that ethyl or tert-butyl benzimidates may not achieve. This application is particularly relevant for diversity-oriented synthesis in early-stage drug discovery [1].

β-ACC Derivative Synthesis

Methyl N-(2-cyanocyclopropyl)benzimidates—derived from methyl benzimidate—are key intermediates for biologically relevant β-ACC derivatives [1]. The methyl ester's leaving-group aptitude enables efficient 1,3-cyclization with potassium tert-butoxide in THF to form the strained cyclopropyl ring, a transformation that is sensitive to the alkoxy substituent's steric and electronic properties. Procurement of methyl benzimidate ensures compatibility with this established protocol [1].

Application
Selection Property
Validation Focus
Proteomics lysine labeling
Neutral-species fraction at pH 7.0–7.5
Native-structure preservation in amidination protocols
FAUC 179 chiral synthesis
Methyl ester compatibility with heterocyclization
Enantiomeric excess and product yield in D₄ scaffold synthesis
Rh-catalyzed isoquinoline synthesis
Steric profile enabling C–H metalation without premature hydrolysis
Substrate scope and yield in dual C–H functionalization/annulation
β-ACC derivative synthesis
Leaving-group aptitude for 1,3-cyclization with t-BuOK
Compatibility with strained cyclopropyl ring formation protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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